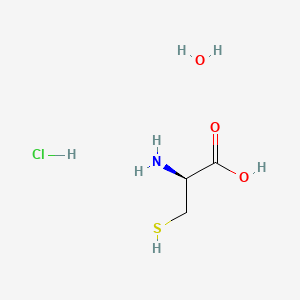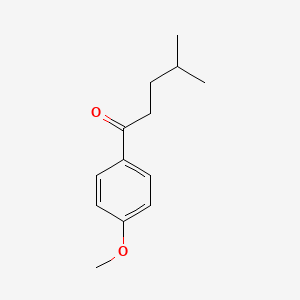
1-(4-Metoxifenil)-4-metilpentan-1-ona
Descripción general
Descripción
1-(4-Methoxyphenyl)-4-methylpentan-1-one, also known as 4’-Methoxyacetophenone, is an aromatic chemical compound. It has a sweet, fruity, nutty aroma, similar to vanilla . It can sometimes smell like butter or caramel . Its chemical names are based on considering the structure as either an acetyl (methyl - ketone) analog of anisole .
Synthesis Analysis
The synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-one involves several steps. For instance, it can be prepared synthetically by Friedel-Crafts acylation of anisole with acetyl chloride . Another method involves the asymmetric bioreduction of 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)-4-methylpentan-1-one has been optimized, and its various parameters were ascertained, using Density Functional Theory .Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-methylpentan-1-one can be employed as an important precursor for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)-4-methylpentan-1-one has a molar mass of 150.177 g·mol −1. It appears as white to pale yellow crystals . It has a density of 1.094 g/cm 3, a melting point of 38.2 °C, and a boiling point of 254 °C .Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Antimicrobianos
El compuesto se ha utilizado en la síntesis de derivados de imidazol, que exhiben propiedades antimicrobianas . Estos derivados son candidatos potenciales para desarrollar nuevos fármacos antimicrobianos que pueden ser efectivos contra cepas resistentes de bacterias y hongos.
Ciencia de Materiales: Materiales de Transporte de Huecos
En la ciencia de materiales, el compuesto sirve como precursor para sintetizar derivados de imidazol con propiedades de transporte de huecos . Estos materiales son valiosos por su aplicación en diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos.
Ciencia Ambiental: Biocatálisis
“1-(4-Metoxifenil)-4-metilpentan-1-ona” se ha utilizado en procesos biocatalíticos para producir alcoholes enantioméricamente puros . Estos alcoholes son significativos para la síntesis de varios intermediarios de fármacos, mostrando el papel del compuesto en la síntesis química respetuosa con el medio ambiente.
Química Analítica: Bloques de Construcción Heterocíclicos
El compuesto es un intermedio clave en la síntesis de compuestos heterocíclicos, que son cruciales en química analítica para desarrollar nuevos reactivos y métodos analíticos .
Farmacología: Síntesis de Fármacos
En farmacología, el compuesto está involucrado en la síntesis de tetrahidro-β-carbolina, que está relacionada con diversas actividades farmacológicas, incluidos los efectos anti-VIH, antiinflamatorios y antitumorales .
Bioquímica: Reacciones Enzimáticas
Bioquímicamente, “this compound” se utiliza en reacciones enzimáticas para estudiar la síntesis de moléculas biológicamente activas, como los antihistamínicos . Esto destaca su importancia para comprender las vías y reacciones bioquímicas.
Síntesis Orgánica: Conjugados de Porfirina
El compuesto también se utiliza en la síntesis de conjugados de porfirina, que tienen aplicaciones en la administración de fármacos y la terapia fotodinámica . Estos conjugados están diseñados para dirigirse selectivamente a las células cancerosas, lo que los convierte en una herramienta valiosa en la investigación médica.
Biología Química: Derivados de Indol
Por último, en biología química, los derivados del compuesto se exploran por su potencial biológico, incluidas las hormonas vegetales y las aplicaciones clínicas . La versatilidad de los derivados de indol los convierte en objeto de una investigación exhaustiva en este campo.
Mecanismo De Acción
Target of Action
It is structurally similar to apixaban , a direct inhibitor of activated factor X (FXa). FXa plays a crucial role in the coagulation cascade, leading to the conversion of prothrombin to thrombin, which then converts fibrinogen to fibrin, resulting in clot formation .
Mode of Action
Based on its structural similarity to apixaban, it might inhibit fxa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting clot formation .
Biochemical Pathways
If it acts similarly to apixaban, it would affect the coagulation cascade by inhibiting fxa . This would prevent the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Pharmacokinetics
Apixaban, a structurally similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated via multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
If it acts similarly to apixaban, it would inhibit the formation of fibrin clots by preventing the conversion of prothrombin to thrombin .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(4-Methoxyphenyl)-4-methylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit gastric H(+)/K(+) ATPase in rabbits, indicating its potential as a selective and reversible inhibitor . This interaction is non-competitive with respect to the activating cation K(+), and the inhibition is potentiated by acid pretreatment, suggesting that the compound is converted into a more active intermediate under acidic conditions .
Cellular Effects
1-(4-Methoxyphenyl)-4-methylpentan-1-one influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the O-GlcNAcylation pathway, which is a pro-survival response to acute stress in the cardiovascular and central nervous systems . This modification regulates diverse metabolic processes and is correlated with stress tolerance and cell survival .
Molecular Mechanism
The molecular mechanism of 1-(4-Methoxyphenyl)-4-methylpentan-1-one involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent and selective serotonin releasing agent by binding to alpha receptors . This interaction mediates its effects on serotonin transport and signaling pathways, influencing various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxyphenyl)-4-methylpentan-1-one change over time. The compound’s stability and degradation have been studied, revealing that it can maintain its activity for extended periods under specific conditions . Long-term effects on cellular function have also been observed, with the compound showing consistent biochemical activity in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)-4-methylpentan-1-one vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antithrombotic efficacy at doses that preserve hemostasis . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-(4-Methoxyphenyl)-4-methylpentan-1-one is involved in several metabolic pathways. It undergoes O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban . These metabolic processes are crucial for its elimination and bioavailability, ensuring that the compound exerts its effects efficiently within the body .
Transport and Distribution
The transport and distribution of 1-(4-Methoxyphenyl)-4-methylpentan-1-one within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with sodium-dependent dopamine and serotonin transporters, facilitating its movement across cellular membranes . This interaction affects its localization and accumulation within different tissues .
Subcellular Localization
1-(4-Methoxyphenyl)-4-methylpentan-1-one exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in mitochondria and phagosomes, where it participates in oxidative stress and reactive oxygen species production . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)4-9-13(14)11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJALKPADMQRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461230 | |
| Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21550-01-6 | |
| Record name | 1-(4-Methoxyphenyl)-4-methyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21550-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




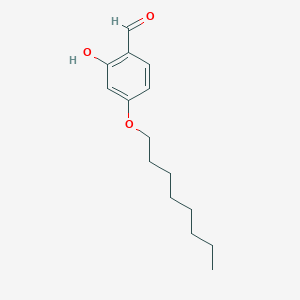
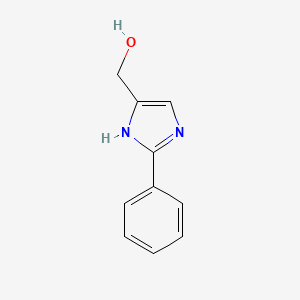
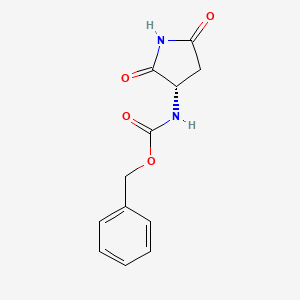
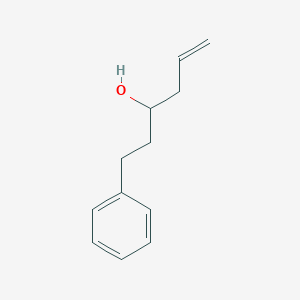



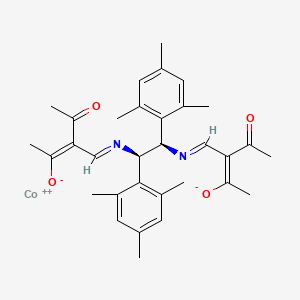


![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)

